REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[N:11]1[CH2:12][CH2:13][C:14]([OH:17])([c:18]2[cH:19][cH:20][c:21]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[cH:22][cH:23]2)[CH2:15][CH2:16]1)[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:31][OH:32]>>[NH:11]1[CH2:12][CH2:13][C:14]([OH:17])([c:18]2[cH:19][cH:20][c:21]([O:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[cH:22][cH:23]2)[CH2:15][CH2:16]1
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Name
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CCCCCCOc1ccc(C2(O)CCN(C(=O)OCc3ccccc3)CC2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCOc1ccc(C2(O)CCN(C(=O)OCc3ccccc3)CC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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CCCCCCOc1ccc(C2(O)CCNCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |